2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide
Description
2-(2,5-Dioxopyrrolidin-1-yl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide is a synthetic small molecule characterized by a unique structural framework combining a pyrrolidin-1,3,4-thiadiazole core with a sulfamoylphenylacetamide moiety. This compound’s design likely targets enzyme inhibition, given the prevalence of similar structures in kinase or protease inhibitors. The sulfamoylphenylacetamide linker provides rigidity and hydrogen-bonding capacity, critical for target specificity .
Structural determination of such compounds often relies on X-ray crystallography, with software like SHELX enabling precise refinement of small-molecule crystallographic data .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5S2/c1-2-13-18-19-16(27-13)20-28(25,26)11-5-3-10(4-6-11)17-12(22)9-21-14(23)7-8-15(21)24/h3-6H,2,7-9H2,1H3,(H,17,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCRWUGHCRKICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,5-dioxopyrrolidin-1-yl acrylate, can interact with proteins, specifically modifying lysine residues.
Mode of Action
It is suggested that it may interact with its targets, possibly proteins, and induce modifications, such as the modification of lysine residues.
Biochemical Pathways
The modification of proteins, such as the modification of lysine residues, can potentially affect various biochemical pathways depending on the specific proteins targeted.
Pharmacokinetics
The solubility of similar compounds in various solvents has been reported, which can influence the bioavailability of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide, we compare it to analogous compounds sharing key structural motifs (Table 1).
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
Core Heterocycle Differences :
- The target compound features a 1,3,4-thiadiazole ring, whereas the comparator () contains a 1,3-thiazole core. Thiadiazoles generally exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation compared to thiazoles.
- The 5-ethyl substituent on the thiadiazole in the target compound may enhance lipophilicity (logP ~3.5 estimated) compared to the difluorophenyl group in the thiazole-based analog (logP ~2.8), influencing membrane permeability .
Sulfonamide/Sulfamoyl Groups: The target compound’s sulfamoylphenyl group is structurally distinct from the difluorophenyl sulfonamide in the comparator.
Electrophilic Moieties: The 2,5-dioxopyrrolidinyl group in the target compound may act as a Michael acceptor, enabling covalent bond formation with cysteine residues in target proteins—a mechanism absent in the non-electrophilic comparator.
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis would require sequential coupling of the thiadiazole-sulfamoylphenyl intermediate with 2,5-dioxopyrrolidinyl acetate. Similar protocols are described for sulfonamide-linked heterocycles .
- Computational Modeling: Molecular docking studies (unavailable in provided evidence) are critical to predict binding modes, especially given the electrophilic pyrrolidinone moiety.
- Evidence Gaps: No direct pharmacological or crystallographic data for the target compound is available in the provided sources. Comparisons are extrapolated from structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
